

# In-Depth Technical Guide: Iloperidone Metabolite P95-13C,d3

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** Iloperidone metabolite P95-13C,d3

**Cat. No.:** B15143488

[Get Quote](#)

This technical guide provides a comprehensive overview of the Iloperidone metabolite P95, with a specific focus on its isotopically labeled form, P95-13C,d3. This document is intended for researchers, scientists, and professionals in drug development, offering available data on its chemical identity, pharmacological properties, and metabolic pathways.

## Chemical Identification and CAS Number

An essential aspect of chemical documentation is the Chemical Abstracts Service (CAS) number, a unique identifier for a specific substance. For the isotopically labeled **Iloperidone metabolite P95-13C,d3**, a specific CAS number is not publicly available or has not been assigned. Chemical suppliers that list this labeled compound for research purposes do not provide a registered CAS number.<sup>[1][2][3]</sup>

However, the parent (unlabeled) compound, Iloperidone metabolite P95, is well-documented and has the following CAS number:

| Compound                   | CAS Number                    |
|----------------------------|-------------------------------|
| Iloperidone metabolite P95 | 475110-48-6 <sup>[4][5]</sup> |

Iloperidone metabolite P95 is also known by its synonym P95-12113 and its formal chemical name: 4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-benzoic acid.

The isotopically labeled version, Iloperidone-13C-d3 Metabolite P95, has a molecular formula of C22H22FN2O513CD3 and a molecular weight of approximately 432.47.

## Quantitative Pharmacological Data

Iloperidone metabolite P95 exhibits binding affinity for several neurotransmitter receptors, although its activity profile differs from the parent drug, Iloperidone. The primary quantitative data available pertains to its receptor binding affinities (Ki values).

Table 1: Receptor Binding Affinity (Ki) of Iloperidone Metabolite P95

| Receptor Subtype | Mean Ki (nM) |
|------------------|--------------|
| Serotonin 5-HT2A | 7.08         |
| α1-Adrenergic    | 21.38        |
| α2B-Adrenergic   | 83.18        |
| α2C-Adrenergic   | 47.86        |

| α2C-Adrenergic | 47.86 |

Note: These values are for the unlabeled P95 metabolite. The isotopic labeling in P95-13C,d3 is not expected to alter its pharmacological activity.

## Metabolic Pathway of Iloperidone

Iloperidone is extensively metabolized in the liver, primarily through three major pathways involving cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. The metabolite P95 is a significant product of this metabolism.

The formation of P95 occurs via the CYP2D6-mediated pathway. This metabolite is found in higher concentrations in individuals who are extensive metabolizers (EM) of CYP2D6 compared to poor metabolizers (PM). It has been noted that P95 does not readily cross the blood-brain barrier, suggesting it is unlikely to contribute to the central therapeutic effects of Iloperidone.

Below is a diagram illustrating the major metabolic pathways of Iloperidone.



[Click to download full resolution via product page](#)

Figure 1. Simplified metabolic pathway of Iloperidone.

## Experimental Protocols

The following provides a general methodology for the type of experiment used to determine the receptor binding affinities listed in Table 1. This is based on standard practices in the field.

## Radioligand Binding Assays

**Objective:** To determine the affinity of a test compound (Iloperidone metabolite P95) for specific neurotransmitter receptors by measuring its ability to displace a known radiolabeled ligand.

**General Methodology:**

- **Tissue/Cell Preparation:** Membranes are prepared from tissues or cultured cells that express the receptor of interest (e.g., CHO cells transfected with human 5-HT<sub>2A</sub> receptor).

- Incubation: A constant concentration of a specific radioligand (e.g., [<sup>3</sup>H]ketanserin for 5-HT<sub>2A</sub> receptors) is incubated with the membrane preparation in a suitable buffer.
- Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (Iloperidone metabolite P95).
- Equilibrium and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
- Quantification: The amount of radioactivity trapped on the filters (representing the bound radioligand) is measured using liquid scintillation counting.
- Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound. The IC<sub>50</sub> value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
- Ki Calculation: The IC<sub>50</sub> value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand used.

## Conclusion

While a specific CAS number for **Iloperidone metabolite P95-13C,d3** is not found in public databases, the parent compound, P95, is well-characterized with the CAS number 475110-48-6. The available quantitative data on P95's receptor binding profile indicates a lower affinity for key receptors compared to the parent drug, Iloperidone, and its limited ability to cross the blood-brain barrier suggests a minimal contribution to the central therapeutic effects. The isotopically labeled form serves as a critical tool for pharmacokinetic and metabolic studies, allowing for precise quantification in biological matrices. Researchers utilizing this compound should reference it by its chemical name and note the absence of a specific CAS number, while using the parent compound's CAS number for contextual reference.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [theclinivex.com](http://theclinivex.com) [theclinivex.com]
- 2. [tlcstandards.com](http://tlcstandards.com) [tlcstandards.com]
- 3. Iloperidone-d3 metabolite P95, CasNo. NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 4. Iloperidone metabolite P95 | CAS 475110-48-6 | Cayman Chemical | Biomol.com [biomol.com]
- 5. [caymanchem.com](http://caymanchem.com) [caymanchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Iloperidone Metabolite P95-13C,d3]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15143488#cas-number-for-iloperidone-metabolite-p95-13c-d3>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)